In-Depth Technical Guide: 5-Bromo-2,3-dimethoxypyridine (CAS: 52605-98-8)
In-Depth Technical Guide: 5-Bromo-2,3-dimethoxypyridine (CAS: 52605-98-8)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
5-Bromo-2,3-dimethoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical and materials science applications. Its chemical structure, featuring a bromine atom at the 5-position and two methoxy groups at the 2- and 3-positions, allows for strategic functionalization, primarily through palladium-catalyzed cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 52605-98-8 | [1][2][3] |
| Molecular Formula | C₇H₈BrNO₂ | [1][2] |
| Molecular Weight | 218.05 g/mol | [1][2] |
| Appearance | White to pale yellow semi-solid | [4] |
| Melting Point | 32°C | [4] |
| Boiling Point | 222.68 °C at 760 mmHg | [5] |
| Density | 1.485 g/cm³ | [5] |
| SMILES | COC1=CC(Br)=CN=C1OC | [1] |
| InChI Key | VSXDRIVAPWWONE-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Expected ¹H NMR Resonances:
-
Aromatic protons on the pyridine ring would appear as distinct signals.
-
Two singlets corresponding to the two methoxy groups (-OCH₃) would be present.
Expected ¹³C NMR Resonances:
-
Carbon atoms of the pyridine ring, with shifts influenced by the bromine and methoxy substituents.
-
Two signals corresponding to the carbons of the methoxy groups.
Applications in Synthetic Chemistry
5-Bromo-2,3-dimethoxypyridine is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine ring serves as an excellent leaving group in various palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
These reactions provide access to a wide range of substituted 2,3-dimethoxypyridine derivatives, which are precursors to biologically active compounds.
Role in Drug Discovery and Development
Substituted pyridines are prevalent scaffolds in medicinal chemistry. 5-Bromo-2,3-dimethoxypyridine serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of neuroscience.
Synthesis of Dopamine Receptor Ligands
Research has shown that 5-Bromo-2,3-dimethoxypyridine is a precursor in the synthesis of analogues that exhibit binding affinities for dopamine D₂, D₃, and D₄ receptors.[6] These receptors are significant targets in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The general synthetic approach involves the modification of the 5-position of the pyridine ring to introduce pharmacophoric elements that interact with the dopamine receptors.
Potential Precursor for D-Amino Acid Oxidase (DAAO) Inhibitors
The development of inhibitors for D-amino acid oxidase (DAAO) is an active area of research for the treatment of schizophrenia.[7][8][9] DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][5] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[5][10] By inhibiting DAAO, the levels of D-serine in the brain can be increased, thereby enhancing NMDA receptor function.[1][5] The structural features of 5-Bromo-2,3-dimethoxypyridine make it a plausible scaffold for the design and synthesis of novel DAAO inhibitors.
Experimental Protocols
While a specific detailed experimental protocol for a reaction starting with 5-Bromo-2,3-dimethoxypyridine was not found in the provided search results, a general procedure for a Suzuki-Miyaura coupling reaction, a common application for this compound, can be outlined based on established methods for similar bromopyridine substrates.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
5-Bromo-2,3-dimethoxypyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a two-phase system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-2,3-dimethoxypyridine, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If a two-phase system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway of D-Amino Acid Oxidase (DAAO) in Schizophrenia
The DAAO enzyme plays a critical role in regulating the levels of D-serine, a key modulator of glutamatergic neurotransmission via the NMDA receptor. The hypofunction of this receptor is a central hypothesis in the pathophysiology of schizophrenia.
In the synaptic cleft, glutamate and a co-agonist, primarily D-serine, must both bind to the NMDA receptor to allow for the influx of calcium ions and subsequent downstream signaling.[5] D-serine is synthesized from L-serine by the enzyme serine racemase and is degraded by DAAO.[5] In individuals with schizophrenia, there is evidence of increased DAAO activity, leading to lower levels of D-serine.[10] This reduction in the available co-agonist contributes to the hypoactivity of the NMDA receptor, which is thought to underlie some of the cognitive and negative symptoms of the disorder.[5] Therefore, inhibiting DAAO is a promising therapeutic strategy to restore normal NMDA receptor function.
References
- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. d-Amino acid oxidase and serine racemase in human brain: normal distribution and altered expression in schizophrenia. — Department of Psychiatry [psych.ox.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Contributions of the D-serine pathway to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. D-Amino Acids as a Biomarker in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]




